

# Unveiling the Spectroscopic Signature of Sessilifoline A: A Technical Guide

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#### For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Sessilifoline A**, a natural product isolated from Stemona sessilifolia. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting a detailed analysis of its <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and HRMS data.

## **Spectroscopic Data Summary**

The structural elucidation of **Sessilifoline A** was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and High-Resolution Mass Spectrometry (HRMS), as reported in the primary literature.

# Table 1: ¹H-NMR Spectroscopic Data for Sessilifoline A (500 MHz, CDCl₃)



Position	δΗ (ррт)	Multiplicity	J (Hz)
1	2.53	m	_
2α	1.83	m	_
2β	1.63	m	_
3	4.35	m	
5	4.18	d	2.5
6α	2.05	m	_
6β	1.75	m	_
7α	2.15	m	_
7β	1.55	m	_
8α	1.95	m	_
8β	1.45	m	_
9	3.85	m	_
10	3.15	m	_
11	2.25	m	
12	1.10	d	7.0
13	2.75	m	
14	1.25	d	6.5
15	4.85	qd	6.5, 2.0
17	1.80	S	
18	1.20	t	7.5
19	1.70	m	
19'	1.60	m	

 $\delta H$  in parts per million (ppm) relative to tetramethylsilane (TMS). J in Hertz (Hz).



Table 2: <sup>13</sup>C-NMR Spectroscopic Data for Sessilifoline A

(125 MHz. CDCl<sub>3</sub>)

(125 MHZ, CDCI3) Position	δС (ррт)
1	58.4
2	28.7
3	78.2
4	176.8
5	85.1
6	32.5
7	25.4
8	35.1
9	65.2
9a	88.7
10	45.3
11	38.6
12	15.1
13	42.7
14	20.8
15	75.3
16	179.5
17	9.7
18	12.3
19	26.8

 $\delta C$  in parts per million (ppm) relative to tetramethylsilane (TMS).



**Table 3: HRMS Data for Sessilifoline A** 

lon	Calculated m/z	Found m/z
[M+H]+	390.2226	390.2229

## **Experimental Protocols**

The spectroscopic data presented above were acquired using the following methodologies:

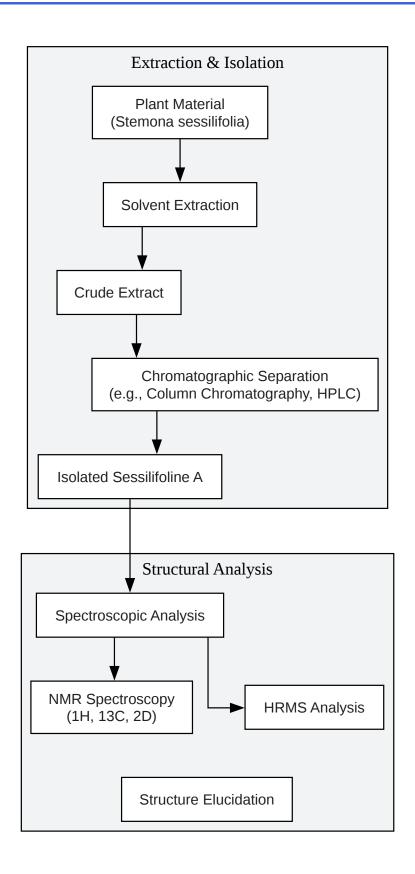
Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for protons and 125 MHz for carbons. The solvent used was deuterated chloroform (CDCl<sub>3</sub>), and chemical shifts were referenced to the residual solvent signals. Standard pulse sequences were utilized for the acquisition of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC experiments, to facilitate the complete assignment of proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an Agilent 1100 series LC/MSD Trap SL mass spectrometer with an electrospray ionization (ESI) source. The analysis was performed in positive ion mode to determine the accurate mass of the protonated molecular ion ([M+H]+).

### **Workflow for Isolation and Characterization**

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **Sessilifoline A**, culminating in the acquisition of the spectroscopic data presented.





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Figure 1. General workflow for the isolation and structural elucidation of **Sessilifoline A**.







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